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Abstract

TAS0612 is a potent, orally bioavailable small molecule inhibitor targeting key nodes in
oncogenic signaling: p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 S6
kinase (S6K).[1][2] Developed by Taiho Pharmaceutical Co., Ltd., TAS0612 was identified as a
promising anti-cancer agent due to its unique ability to concurrently suppress two major cancer
cell survival pathways: the PI3BK/AKT/mTOR and the RAS/MAPK pathways.[1][3] This technical
guide provides a comprehensive overview of the discovery, chemical properties, mechanism of
action, and preclinical data of TAS0612, intended for professionals in the field of oncology
research and drug development.

Discovery and Chemical Structure

The discovery of TAS0612 stemmed from a focused effort to identify a multi-targeted kinase
inhibitor that could overcome the resistance mechanisms often observed with single-pathway
inhibitors.[1] The lead structure for TAS0612 was developed by integrating the structural
features of compounds with potent RSK and S6K inhibitory activity with those known to inhibit
AKT.[1] This optimization process led to the synthesis of TAS0612, a compound with a
favorable balance of in vitro target inhibition and oral bioavailability.[1]

The chemical core of TAS0612 is a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one moiety.[1][3]
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Chemical Properties:

Property Value

4-(4-(3-((2-(tert-butylamino)ethyl)amino)-6-(5-
(trifluoromethyl)-1,3,4-oxadiazol-2-yl)pyridin-2-

IUPAC Name
yl)piperidin-1-yl)-5,5-dimethyl-5,7-dihydro-6H-
pyrrolo[2,3-d]pyrimidin-6-one[1]

Molecular Formula C27H34F3N902

Molecular Weight 573.61 g/mol

0=C1NC2=NC=NC(N3CCC(CC3)C4=NC(C5=N
SMILES String N=C(C(F)(F)F)05)=CC=C4NCCNC(C)
(C)C)=C2C1(C)C

CAS Number 2148902-58-1

Mechanism of Action

TAS0612 exerts its anti-tumor effects by inhibiting the kinase activity of RSK, AKT, and S6K.[1]
These kinases are critical downstream effectors of the PI3BK/AKT/mTOR and RAS/MAPK
signaling pathways, which are frequently dysregulated in cancer and play a central role in cell
proliferation, survival, and therapeutic resistance.[1][2]

By targeting these three kinases, TAS0612 effectively blocks signaling through both pathways.

[3] This dual inhibition is hypothesized to be more effective than targeting a single pathway, as

it can prevent the compensatory activation of the other pathway, a common mechanism of drug
resistance.[1]
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TAS0612 Mechanism of Action
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Figure 1: TAS0612 inhibits key kinases in the RAS/MAPK and PI3K/AKT/mTOR pathways.
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Preclinical Pharmacology
In Vitro Kinase Inhibitory Activity

The inhibitory activity of TAS0612 was assessed against a panel of RSK, AKT, and S6K
isoforms. The compound demonstrated potent inhibition across all tested kinases, with IC50

values in the low nanomolar range.

Table 1: In Vitro Kinase Inhibitory Activity of TAS0612

Kinase Isoform IC50 (nmol/L)
RSK1 0.35
RSK2 0.16
RSK3 0.46
RSK4 1.65
AKT1 0.53
AKT2 0.73
AKT3 0.74
S6K1 0.56
S6K2 0.31

Data sourced from Ichikawa et al., Mol Cancer
Ther 2024.[1]

Cellular Activity

TAS0612 has shown potent anti-proliferative activity in a broad range of human cancer cell
lines with various genetic backgrounds.[1] The growth-inhibitory effects were particularly
correlated with PTEN loss or mutations, irrespective of the KRAS and BRAF mutation status.[1]

Table 2: Anti-proliferative Activity of TAS0612 in Selected Cancer Cell Lines
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] Key Genetic
Cell Line Cancer Type . IC50 (nmol/L)
Alterations

PIK3CA mut, PTEN

HEC-6 Endometrial 16
del
KRAS mut, PIK3CA
TOV-21G Ovarian 11
mut, PTEN del
BRAF mut, PIK3CA
RKO Colon 29

mut

Data sourced from
Ichikawa et al., Mol
Cancer Ther 2024.[1]

In Vivo Efficacy

In preclinical xenograft models, orally administered TAS0612 demonstrated significant dose-
dependent anti-tumor activity.[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical
evaluation of TAS0612.
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Key Experimental Workflows for TAS0612 Characterization
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Figure 2: Overview of the main experimental procedures for evaluating TAS0612.

In Vitro Enzyme Inhibition Assay
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e Objective: To determine the half-maximal inhibitory concentration (IC50) of TAS0612 against
target kinase isoforms.

» Methodology: Recombinant human kinases were incubated with a specific substrate and
ATP in the presence of varying concentrations of TAS0612. The kinase activity was
determined by measuring the amount of phosphorylated substrate. The specific method for
detection was not detailed in the provided search results, but it is typically a luminescence-
based or fluorescence-based assay. IC50 values were calculated from the dose-response
curves.[1]

Cell Proliferation Assay

» Objective: To assess the anti-proliferative effect of TAS0612 on cancer cell lines.

o Methodology: Cancer cell lines were seeded in 96-well plates and treated with a range of
TAS0612 concentrations for 72 hours. Cell viability was measured using the CellTiter-Glo®
2.0 Assay (Promega), which quantifies ATP levels as an indicator of metabolically active
cells. Luminescence was read on a plate reader, and IC50 values were determined.[1]

Pharmacodynamic Biomarker Assays

» Objective: To confirm the on-target activity of TAS0612 in a cellular context by measuring the
phosphorylation of downstream substrates.

* Methodology: Cancer cells were treated with various concentrations of TAS0612 for a
specified period. Whole-cell lysates were then prepared and subjected to immunoblotting
(Western blot) analysis. Specific primary antibodies were used to detect the phosphorylated
forms of the following downstream targets:

o RSK substrate: Phospho-YB1 (Ser102)[1][3]
o AKT substrate: Phospho-PRAS40 (Thr246)[1][3]

o S6K substrate: Phospho-S6 Ribosomal Protein (Ser235/236)[1][3] The inhibition of
phosphorylation of these substrates served as a pharmacodynamic marker of TAS0612
activity.[1]
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Clinical Development

A Phase 1 clinical trial (NCT04586270) was initiated to evaluate the safety, tolerability, and
recommended Phase 2 dose of TAS0612 in patients with advanced or metastatic solid tumors.
However, the trial was terminated.

Conclusion

TAS0612 is a novel, orally active, multi-kinase inhibitor that potently targets RSK, AKT, and
S6K. Its mechanism of action, involving the dual blockade of the PISK/AKT/mTOR and
RAS/MAPK pathways, represents a rational approach to overcoming resistance to single-agent
targeted therapies. Preclinical data demonstrated significant in vitro and in vivo anti-tumor
activity across a range of cancer models. While the clinical development of TAS0612 has been
halted, the extensive preclinical characterization of this compound provides valuable insights
for the continued development of multi-targeted kinase inhibitors in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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